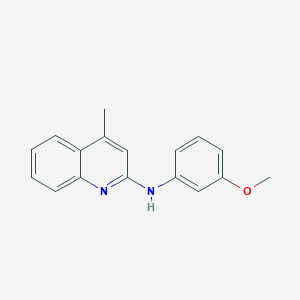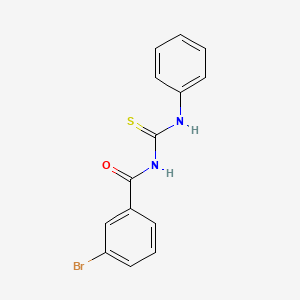
N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea, also known as MBTU, is a compound that has been widely used in scientific research due to its unique properties. MBTU is a benzotriazole-based compound that has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea involves the absorption of light energy by the benzotriazole moiety, which leads to the formation of a reactive species that initiates the polymerization reaction. The allyl group in this compound acts as a co-initiator, which enhances the efficiency of the photoinitiation process.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the transmission of nerve impulses. This compound has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea has several advantages as a photoinitiator for polymerization reactions. It has a high quantum yield, which means that it can initiate polymerization reactions with a high efficiency. This compound is also stable and can be stored for extended periods without degradation. However, this compound has some limitations as well. It has a narrow absorption range, which limits its use to specific wavelengths of light. This compound is also sensitive to oxygen, which can inhibit its photoinitiation activity.
Direcciones Futuras
There are several future directions for the use of N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea in scientific research. One area of interest is the development of new photopolymerizable materials that can be used in various applications, such as 3D printing and microfabrication. Another area of interest is the investigation of the biological activity of this compound and its derivatives, which could lead to the development of new therapeutic agents. Finally, the development of new synthesis methods for this compound and its derivatives could lead to more efficient and cost-effective production methods.
Métodos De Síntesis
N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea can be synthesized by the reaction of N-phenyl-N'-(1-methyl-1H-benzotriazol-5-yl)urea with allyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea has been widely used in scientific research as a photoinitiator for polymerization reactions. It has been found to be an effective photoinitiator for the polymerization of various monomers, including acrylates, methacrylates, and vinyl ethers. This compound has also been used in the preparation of photopolymerizable coatings and adhesives.
Propiedades
IUPAC Name |
3-(1-methylbenzotriazol-5-yl)-1-phenyl-1-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-3-11-22(14-7-5-4-6-8-14)17(23)18-13-9-10-16-15(12-13)19-20-21(16)2/h3-10,12H,1,11H2,2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMZKDOVFDMPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)N(CC=C)C3=CC=CC=C3)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-dimethyl-3-{[2-(trifluoromethyl)phenyl]amino}-2-cyclohexen-1-one](/img/structure/B5714420.png)
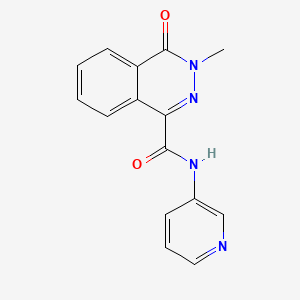


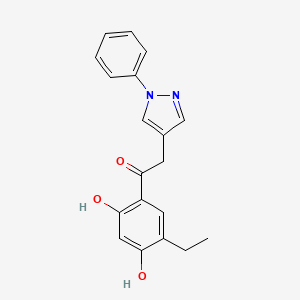
![N'-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5714460.png)
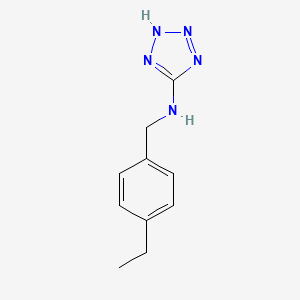
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5714469.png)

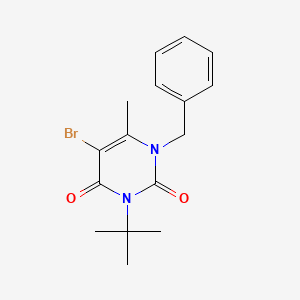
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5714505.png)
